molecular formula C11H7F3O B11889389 2-(Trifluoromethyl)-4-naphthol

2-(Trifluoromethyl)-4-naphthol

Cat. No.: B11889389
M. Wt: 212.17 g/mol
InChI Key: QEKMYMMTHKYWPM-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-4-naphthol is a high-value naphthalene derivative engineered for advanced research and development, particularly in the fields of medicinal chemistry and functional materials. The incorporation of a strong electron-withdrawing trifluoromethyl group into the naphthalene ring system creates a versatile building block for constructing complex molecular architectures. Naphthalene derivatives bearing electron-accepting groups, such as the trifluoromethyl group, are of significant interest in the design of D-π-A push-pull chromophores . These compounds exhibit intramolecular charge transfer (ICT) and properties like solvatochromism, making them candidates for developing fluorescent probes and molecular sensors . Furthermore, naphthalene cores are widely explored in pharmaceutical research for their ability to improve a molecule's chemical and metabolic stability . The trifluoromethyl group is a common pharmacophore in agrochemicals and pharmaceuticals, known to enhance lipid solubility and bioavailability . This compound is intended for use in organic synthesis, including transition metal-catalyzed coupling reactions and heterocyclization, to create novel entities for biological screening and material science applications . Researchers can utilize it in the synthesis of potential topoisomerase inhibitors, microtubule inhibitors, and other therapeutic agents . Please note: This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7F3O

Molecular Weight

212.17 g/mol

IUPAC Name

3-(trifluoromethyl)naphthalen-1-ol

InChI

InChI=1S/C11H7F3O/c12-11(13,14)8-5-7-3-1-2-4-9(7)10(15)6-8/h1-6,15H

InChI Key

QEKMYMMTHKYWPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2O)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 2 Trifluoromethyl 4 Naphthol

Strategies for Regioselective Trifluoromethyl Group Introduction into Naphthol Frameworks

Indirect Trifluoromethylation via Precursor Functionalization

Conversion of Carboxylic Acid Derivatives

The conversion of carboxylic acid derivatives represents a potential, though less direct, pathway to 2-(trifluoromethyl)-4-naphthol. While direct conversion of a carboxylic acid to the target naphthol is not a standard transformation, related methodologies involving trifluoromethylation of carboxylic acid derivatives provide insight into the chemistry of introducing the trifluoromethyl group.

One relevant transformation is the nucleophilic trifluoromethylation of esters to form trifluoromethyl ketones. For instance, methyl 2-naphthoate can be converted to 2-acetylnaphthalene-1,1,1-trifluoro using fluoroform (HCF3) and a strong base like potassium hexamethyldisilazide (KHMDS) in triglyme at low temperatures. beilstein-journals.org This reaction proceeds with good yields, demonstrating a method to introduce a trifluoromethyl group adjacent to the naphthalene (B1677914) core. While this yields a ketone, subsequent manipulation, such as a Baeyer-Villiger oxidation to an ester followed by hydrolysis and potential rearrangement, could theoretically lead to a naphthol, although this would be a multi-step and potentially low-yielding process.

Another approach involves the O-trifluoromethylation of carboxylic acids. Benzoic acid derivatives can be converted to their corresponding trifluoromethyl benzoates using reagents like 5-(trifluoromethyl)dibenzo[b,d]thiophenium triflate in the presence of a copper catalyst. While this method functionalizes the carboxylic acid group itself, it highlights the reactivity of trifluoromethylating agents with carboxylic acid derivatives. chemrevlett.com

The direct α-trifluoromethylthiolation of carboxylic acid derivatives has also been reported, proceeding via N-acyl pyrazoles. nih.govresearchgate.net This method, while not a direct route to the target molecule, showcases the functionalization of the carbon alpha to a carbonyl group, a position analogous to the 2-position in a naphthoquinone precursor.

Starting MaterialReagent(s)ProductKey Transformation
Methyl 2-naphthoateHCF3, KHMDS, triglyme2-Acetylnaphthalene-1,1,1-trifluoroNucleophilic trifluoromethylation of an ester
Benzoic Acid Derivative5-(Trifluoromethyl)dibenzo[b,d]thiophenium triflate, Cu catalystTrifluoromethyl benzoateO-Trifluoromethylation of a carboxylic acid
Arylacetic AcidN-(trifluoromethylthio)phthalimide, baseα-Trifluoromethylthiolated ester/amideα-Trifluoromethylthiolation via N-acyl pyrazole

Construction of the Naphthol Ring System with Pre-existing Trifluoromethyl Moieties

A more direct and convergent approach to this compound involves building the naphthol ring system from precursors that already contain the trifluoromethyl group. This strategy ensures the precise placement of the trifluoromethyl substituent.

Intramolecular cyclization reactions are a powerful tool for constructing cyclic systems. In the context of this compound synthesis, a suitably substituted benzene (B151609) derivative bearing a side chain with a trifluoromethyl group can undergo cyclization to form the second ring of the naphthalene system.

A notable example is the copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes. This reaction leads to the formation of trifluoromethylated naphthoquinones. jst.go.jp Although the final product is a naphthoquinone, its reduction would readily yield the corresponding hydroquinone, which is isomeric to the target naphthol. Tautomerization or further chemical steps could potentially lead to this compound.

Visible light-promoted cascade trifluoromethylation/cyclization reactions have also been developed for the synthesis of various trifluoromethylated polycyclic aza-heterocycles. mdpi.com This methodology involves the radical addition of a trifluoromethyl group to an unsaturated bond, followed by an intramolecular cyclization. Adapting this strategy to an all-carbon system could provide a viable route to the trifluoromethylated naphthalene core.

Domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-based trifluoromethylating reagent has been shown to produce 2-(trifluoromethyl)indoles. organic-chemistry.org This reaction highlights the feasibility of a one-pot process where the trifluoromethyl group is introduced, followed immediately by the ring-forming cyclization. A similar strategy starting with a suitably designed phenyl-containing substrate could, in principle, be applied to the synthesis of this compound.

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of polycyclic aromatic hydrocarbon synthesis. For the synthesis of this compound, this would typically involve the reaction of a benzene derivative with a synthon that provides the atoms for the second ring, with one of the reactants containing the trifluoromethyl group.

Rhodium(III)-catalyzed C-H activation and annulation of α-carbonyl nitrones with alkynes has been reported as an efficient method for naphthol synthesis. rsc.orgsemanticscholar.org While this specific example does not involve a trifluoromethylated substrate, the methodology is powerful. A potential adaptation could involve using a trifluoromethylated alkyne or a trifluoromethylated nitrone to introduce the desired group into the final naphthol product.

Another relevant annulation approach is the enantioselective reaction of enals with 2-naphthols catalyzed by N-heterocyclic carbenes (NHCs). semanticscholar.org This reaction constructs a new ring onto the naphthol core. While this example modifies an existing naphthol, the reverse strategy, where a trifluoromethylated enal is reacted with a benzene derivative, could be envisioned as a route to construct the trifluoromethylated naphthol ring system.

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and selective methods for chemical transformations, and both transition metal catalysis and organocatalysis have been employed in the synthesis of fluorinated organic molecules.

Transition metals play a crucial role in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.orguach.mx In the context of this compound synthesis, transition metal catalysis can be applied to either introduce the trifluoromethyl group onto a pre-formed naphthol skeleton or to construct the naphthol ring itself.

Palladium-catalyzed C-H trifluoromethylation of aromatic compounds is a well-established method. beilstein-journals.org This approach could potentially be used to directly introduce a trifluoromethyl group at the 2-position of 4-naphthol or a protected derivative. The regioselectivity of such a reaction would be a critical factor.

Rhodium-catalyzed C-H functionalization/annulation reactions have been employed in the asymmetric dearomatization of naphthols. acs.org This demonstrates the ability of rhodium catalysts to activate the C-H bonds of naphthols, suggesting that a rhodium-catalyzed cross-coupling reaction with a trifluoromethylating agent could be a feasible synthetic route.

Copper-catalyzed reactions are also prominent in trifluoromethylation chemistry. As mentioned earlier, a copper-catalyzed cascade trifluoromethylation/cyclization provides a route to trifluoromethylated naphthoquinones, which are precursors to naphthols. jst.go.jp

CatalystReaction TypeSubstrate(s)Product Type
PalladiumC-H TrifluoromethylationAromatic compoundsTrifluoromethylated arenes
RhodiumC-H Functionalization/AnnulationNaphthols, alkynesSpirocyclic enones
CopperCascade Trifluoromethylation/Cyclization2-(3-Arylpropioloyl)benzaldehydesTrifluoromethylated naphthoquinones

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis and for transformations under mild conditions.

Organocatalytic methods have been developed for the asymmetric dearomatization of naphthols. nih.govrsc.org For instance, chiral phosphoric acids or cinchona alkaloid-derived catalysts can be used to achieve enantioselective chlorinative dearomatization of naphthols. While this reaction does not directly install a trifluoromethyl group, it demonstrates that the naphthol ring can be activated and functionalized using organocatalysts. A similar strategy employing an electrophilic trifluoromethylating agent in the presence of a suitable chiral organocatalyst could potentially lead to an enantioselective synthesis of a precursor to this compound.

Furthermore, organocatalytic enantioselective cross-aldol reactions of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates have been developed to synthesize α-trifluoromethyl tertiary alcohols. rsc.org This highlights the ability of organocatalysts, such as Takemoto-type thiourea catalysts, to control the stereochemistry of reactions involving trifluoromethylated substrates. This principle could be extended to the construction of chiral building blocks for the synthesis of enantiomerically enriched this compound derivatives. The enantioselective conjugate cyanation of β-aryl-β-trifluoromethyl-disubstituted enones, catalyzed by cinchona alkaloids, is another example of organocatalysis being used to create chiral centers in trifluoromethyl-containing molecules. nih.gov

Photoredox Catalysis in Trifluoromethylation

Photoredox catalysis has emerged as a powerful and mild method for the formation of carbon-trifluoromethyl (C-CF3) bonds, a transformation that is often challenging using conventional methods. nih.govnih.gov This strategy utilizes visible light to excite a photocatalyst, which can then mediate single-electron transfer (SET) processes to generate trifluoromethyl radicals from readily available sources. These highly reactive radicals can then engage with aromatic systems, such as naphthols, to afford the desired trifluoromethylated products.

The general mechanism for the photoredox-catalyzed trifluoromethylation of an aromatic compound like 4-naphthol would proceed as follows:

Excitation: A photocatalyst, typically a ruthenium or iridium complex (e.g., Ru(phen)3Cl2 or fac-[Ir(ppy)3]), absorbs visible light from a common source like a household light bulb or an LED, transitioning to an excited state. nih.govresearchgate.net

Reductive Quenching Pathway: The excited photocatalyst can be reductively quenched by a suitable SET reductant. However, a more common pathway for trifluoromethylation involves oxidative quenching.

Oxidative Quenching Pathway: The excited photocatalyst is oxidized by a trifluoromethyl source, such as triflyl chloride (TfCl) or Umemoto's reagent, generating a trifluoromethyl radical (•CF3) and the reduced form of the trifluoromethylating agent.

Aromatic Addition: The electrophilic trifluoromethyl radical adds to the electron-rich naphthol ring. For 4-naphthol, the addition is directed to the C2 position due to the directing effect of the hydroxyl group.

Rearomatization: The resulting radical intermediate is then oxidized, losing a proton to regenerate the aromatic system and yielding this compound.

This method is advantageous due to its operation at room temperature, tolerance of various functional groups, and the use of a simple and inexpensive light source. nih.gov The direct C-H functionalization of unactivated arenes and heteroarenes with the CF3 group is a significant advantage of this approach. nih.gov

Table 1: Examples of Photoredox-Catalyzed Trifluoromethylation of Aromatic Systems

Substrate Trifluoromethyl Source Photocatalyst Light Source Yield (%) Reference
1-Methylpyrrole TfCl Ru(phen)3Cl2 26 W CFL 72 nih.gov
Indole TfCl Ru(phen)3Cl2 26 W CFL 65 nih.gov
4-Bromoanisole TfCl Ru(phen)3Cl2 26 W CFL 66 nih.gov
Glucal Umemoto's Reagent fac-[Ir(ppy)3] Blue LED 91 researchgate.net

This table illustrates the general applicability of photoredox catalysis for trifluoromethylating various aromatic and unsaturated systems, a strategy applicable to the synthesis of this compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

The integration of green chemistry principles into synthetic methodologies is crucial for developing environmentally benign processes. For the synthesis of this compound, several sustainable strategies can be envisioned.

Performing reactions without a solvent, or under solvent-free conditions, is a core principle of green chemistry that reduces waste and eliminates the hazards associated with volatile organic compounds. One approach applicable to the synthesis of related compounds is ball milling. For instance, the oxidative coupling of β-naphthol to produce 1,1'-bi-2-naphthol (BINOL) has been successfully achieved in high yield using CuCl2·2H2O as an oxidant under solvent-free ball milling conditions. researchgate.net This technique uses mechanical energy to initiate reactions between solid reactants.

A similar solvent-free approach could potentially be adapted for the trifluoromethylation of 4-naphthol. This would involve milling 4-naphthol with a solid trifluoromethylating reagent and a suitable catalyst, thereby avoiding the need for bulk organic solvents. This method not only aligns with green chemistry principles by minimizing solvent waste but can also lead to shorter reaction times and improved energy efficiency. derpharmachemica.com

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While many organic reactions are traditionally performed in anhydrous organic solvents, the development of water-compatible catalytic systems has enabled a shift towards aqueous phase synthesis. For reactions involving charged intermediates or reagents, water can be a highly effective medium. Phase-transfer catalysis is a technique that can facilitate reactions between a water-soluble reagent and a substrate dissolved in an organic phase, or in this context, a largely water-insoluble substrate like 4-naphthol. jku.at A phase-transfer catalyst, such as a quaternary ammonium salt, transports the reactive species across the phase boundary, enabling the reaction to proceed. This approach could be explored for the trifluoromethylation of 4-naphthol in a biphasic water-organic system, or potentially in water with a water-soluble trifluoromethylating agent and catalyst.

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions (typically in aqueous media at ambient temperature and pressure). While no specific enzyme has been reported for the direct trifluoromethylation of 4-naphthol, recent advancements have demonstrated the ability of metalloenzymes to generate trifluoromethyl radicals for other transformations. bohrium.comchemrxiv.orgnih.gov

For example, a nonheme iron enzyme, hydroxymandelate synthase, has been engineered to generate CF3 radicals from hypervalent iodine(III) reagents. bohrium.comchemrxiv.orgnih.gov This enzyme was then used to direct the enantioselective trifluoromethyl azidation of alkenes. bohrium.comchemrxiv.orgnih.gov This pioneering work opens the door for developing future biocatalysts, through directed evolution and protein engineering, that could potentially catalyze the direct and selective trifluoromethylation of aromatic compounds like 4-naphthol. Such an enzymatic approach would represent a significant advancement in the sustainable synthesis of fluorinated molecules.

Flow Chemistry and Automated Synthesis for this compound Production

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. polimi.it These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.

The synthesis of trifluoromethylated compounds can be adapted to a flow chemistry setup. A typical system would involve pumping a solution of the starting material (4-naphthol), a trifluoromethylating agent, and a catalyst through a heated or irradiated reactor coil. The product stream emerging from the reactor can then be directed through in-line purification modules for continuous isolation of the desired product.

This technology has been successfully applied to the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. thieme-connect.deresearchgate.net For instance, a three-step continuous-flow synthesis of the drug Efavirenz, which contains a trifluoromethyl group, has been demonstrated. thieme-connect.de Applying this to this compound, a photoredox-catalyzed trifluoromethylation could be performed in a flow reactor equipped with a transparent coil wrapped around a light source, allowing for efficient and controlled irradiation. This automated setup would enable safe, scalable, and on-demand production of the target compound with minimal manual intervention.

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Efficiency

The choice of a synthetic route for this compound depends on a comparative analysis of factors such as yield, selectivity, reaction conditions, and adherence to green chemistry principles.

Photoredox Catalysis offers a highly efficient and selective method for direct C-H trifluoromethylation under mild, room-temperature conditions. It avoids the need for pre-functionalized starting materials, which is a significant advantage. nih.gov While yields are generally good to excellent for many aromatic systems, optimization would be required for the specific 4-naphthol substrate. The primary drawback could be the cost of the iridium or ruthenium photocatalysts, although catalyst loading is typically low.

Green Chemistry Approaches prioritize sustainability.

Solvent-free reactions (e.g., ball milling) have the potential for high atom economy and minimal waste, though the feasibility and yields for this specific trifluoromethylation are yet to be demonstrated. researchgate.net

Aqueous phase synthesis is environmentally ideal, but the development of effective water-tolerant catalytic systems for the trifluoromethylation of hydrophobic substrates like naphthols remains a challenge.

Biocatalysis represents the ultimate green approach, offering unparalleled selectivity under benign conditions. However, this technology is still in its infancy for C-CF3 bond formation and is not yet a practical, established route. bohrium.comchemrxiv.orgnih.gov

Flow Chemistry provides significant advantages in terms of safety, control, and scalability over all batch methods. polimi.it It is particularly well-suited for integrating with photoredox catalysis. While the initial setup cost can be higher, the long-term benefits in efficiency, reproducibility, and automation often outweigh this investment, especially for larger-scale production.

Table 2: Comparative Overview of Synthetic Strategies

Synthetic Method Key Advantages Potential Challenges Efficiency & Selectivity
Photoredox Catalysis Mild conditions, high functional group tolerance, direct C-H functionalization. Cost of photocatalysts, potential for side reactions if not optimized. Generally high yields (60-95%) and good regioselectivity.
Solvent-Free (Ball Milling) Minimal waste, high atom economy, energy efficient. Limited to solid-state reactions, potential for thermal decomposition. Potentially high yields, but substrate scope is still under investigation.
Aqueous Phase Synthesis Environmentally benign, non-toxic solvent. Substrate solubility issues, requires water-compatible catalysts. Variable yields, dependent on the development of suitable catalytic systems.
Biocatalysis High selectivity, mild conditions, sustainable. Limited enzyme availability for this specific transformation, requires development. Potentially very high, but currently a prospective rather than established method.
Flow Chemistry Enhanced safety, scalability, automation, precise control. Higher initial equipment cost. High reproducibility and potential for yield optimization through rapid screening.

Chemical Reactivity and Transformations of 2 Trifluoromethyl 4 Naphthol

Electrophilic Aromatic Substitution Reactions on the Naphthol Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including naphthalene (B1677914). masterorganicchemistry.com The naphthalene ring system is generally more reactive than benzene (B151609) towards electrophiles because the activation energy required to form the intermediate carbocation (an arenium ion) is lower. libretexts.orgyoutube.com The regiochemical outcome of EAS on substituted naphthalenes is dictated by the electronic properties of the existing substituents.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-(Trifluoromethyl)-4-naphthol

Position Relation to -OH (C-4) Relation to -CF3 (C-2) Predicted Reactivity
C-1 para (activated) ortho (deactivated) Possible site of attack, but electronically disfavored by adjacent -CF3.
C-3 ortho (activated) ortho (deactivated) Highly disfavored due to steric hindrance and electronic deactivation.
C-5 ortho (activated) - A likely site for substitution due to activation from -OH and distance from -CF3.
C-7 meta (less activated) - A possible site if C-5 is sterically hindered by the electrophile.

Halogenation Studies

For this compound, the hydroxyl group at C-4 directs the incoming electrophile to the C-1, C-3, and C-5 positions.

Position C-1: This position is activated (para-directing effect), but it is also adjacent to the strongly deactivating -CF3 group, which would electronically and sterically hinder the attack.

Position C-3: Attack at this position is highly unlikely due to significant steric hindrance between the two existing substituents and deactivation from the adjacent -CF3 group.

Position C-5: This position in the adjacent ring is activated by the hydroxyl group (ortho-directing effect) and is sufficiently removed from the deactivating influence of the trifluoromethyl group.

Therefore, halogenation of this compound is predicted to occur preferentially at the C-5 position, although substitution at C-1 may also be observed depending on the reaction conditions and the specific halogenating agent used.

Nitration and Sulfonation Reactivity

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, and sulfonation with fuming sulfuric acid are fundamental electrophilic aromatic substitution reactions. masterorganicchemistry.com The nitration of unsubstituted naphthalene predominantly yields 1-nitronaphthalene. youtube.com For 2-naphthol (B1666908), related reactions like nitrosylation also occur at the C-1 position. wikipedia.org

Friedel-Crafts Acylation and Alkylation Reactions

Friedel-Crafts reactions are a set of reactions that attach alkyl or acyl substituents to an aromatic ring via electrophilic substitution, typically employing a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgnih.gov These reactions are notably sensitive to the nature of the substituents already present on the aromatic ring.

The successful execution of Friedel-Crafts reactions on this compound is expected to be challenging for two main reasons:

Ring Deactivation: Strongly deactivating groups, such as -CF3, inhibit Friedel-Crafts reactions. oneonta.edu The electron-poor nature of the aromatic ring makes it less nucleophilic and thus less reactive towards the carbocation or acylium ion electrophiles.

Lewis Acid Complexation: Phenolic hydroxyl groups can coordinate with the Lewis acid catalyst. This interaction forms a complex that deactivates the aromatic ring even further, hindering the desired substitution reaction. libretexts.org

To achieve a Friedel-Crafts reaction, the hydroxyl group would likely need to be protected first (e.g., as a methyl ether). Following protection, the directing effect would be that of the O-alkyl group (still activating and ortho, para-directing) and the -CF3 group. In such a scenario, acylation or alkylation would be predicted to occur at the C-5 position.

Nucleophilic Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group of this compound can act as a nucleophile, particularly after being deprotonated by a base to form the corresponding, more nucleophilic, phenoxide ion. The presence of the electron-withdrawing trifluoromethyl group increases the acidity of the phenolic proton compared to that of unsubstituted 4-naphthol, facilitating the formation of the phenoxide.

Etherification and Esterification Reactions

Etherification involves the formation of an ether linkage (R-O-Ar). A common and effective method is the Williamson ether synthesis, which involves the reaction of the sodium or potassium salt of the naphthol with an alkyl halide. The trifluoromethyl group is not expected to interfere with this reaction.

Esterification is the formation of an ester (R-CO-O-Ar). This transformation can be readily achieved by reacting the naphthol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a stoichiometric amount of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the HCl or carboxylic acid byproduct. organic-chemistry.org

Table 2: Examples of Predicted Etherification and Esterification Products

Reaction Type Reagent Predicted Product Name
Etherification Methyl iodide (CH₃I) 4-Methoxy-2-(trifluoromethyl)naphthalene
Etherification Benzyl bromide (BnBr) 4-(Benzyloxy)-2-(trifluoromethyl)naphthalene
Esterification Acetyl chloride (CH₃COCl) 4-Acetoxy-2-(trifluoromethyl)naphthalene
Esterification Benzoyl chloride (PhCOCl) 4-(Benzoyloxy)-2-(trifluoromethyl)naphthalene
Esterification Acetic anhydride ((CH₃CO)₂O) 4-Acetoxy-2-(trifluoromethyl)naphthalene

Alkylation and Acylation of the Phenolic Hydroxyl

This category of reactions, also known as O-alkylation and O-acylation, encompasses the etherification and esterification reactions discussed previously. The phenolic hydroxyl group serves as the nucleophilic center for attack on various electrophilic carbon atoms.

O-Alkylation (Etherification): Beyond the Williamson synthesis, other methods can form ethers. For instance, alkylation can be achieved using alkyl sulfates (e.g., dimethyl sulfate) in the presence of a base. The reactivity of the phenoxide ion is generally high enough to ensure efficient conversion to the corresponding ether.

Condensation Reactions with Carbonyl Compounds

This compound is anticipated to undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form a variety of heterocyclic structures. These reactions typically proceed via acid or base catalysis and leverage the nucleophilicity of the naphthol ring.

One of the most common condensation reactions involving naphthols is the synthesis of xanthene and benzoxanthene derivatives. These reactions often involve the one-pot condensation of a naphthol, an aldehyde, and in some cases, a 1,3-dicarbonyl compound. amazonaws.comscielo.org.mxresearchgate.netmdpi.com For instance, the reaction of 2-naphthol with an aldehyde, often in the presence of a catalyst, yields 14-aryl-14H-dibenzo[a,j]xanthenes. amazonaws.comresearchgate.net Given the structural similarity, this compound is expected to react in a similar fashion. The electron-withdrawing nature of the trifluoromethyl group may influence the reaction rate and yield.

The general scheme for the synthesis of xanthene derivatives from a naphthol and an aldehyde is as follows:

General Reaction Scheme for Xanthene Synthesis
Reactant 1Reactant 2CatalystProduct
This compoundAldehyde (R-CHO)Acid or Lewis AcidTrifluoromethyl-substituted dibenzoxanthene

Similarly, pyran derivatives can be synthesized through the condensation of naphthols with other reagents. For example, the multi-component reaction of a naphthol, an aldehyde, and malononitrile (B47326) can yield 2-amino-4H-chromenes. researchgate.netencyclopedia.pub The synthesis of trifluoromethyl-substituted pyran-4-ones has been achieved through the cyclocondensation of 1,3-bis(silyloxy)-1,3-butadienes with trifluoromethylated carbonyl compounds, indicating that the trifluoromethyl group is well-tolerated in pyran synthesis. researchgate.net

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is generally stable, but under certain conditions, it can undergo chemical transformations.

The hydrolysis of a trifluoromethyl group on an aromatic ring to a carboxylic acid is a known transformation, though it often requires harsh conditions such as treatment with strong acids like fuming sulfuric acid. rsc.org For trifluoromethylphenols, studies have shown that they can undergo spontaneous aqueous defluorination, particularly under alkaline conditions, to form the corresponding hydroxybenzoic acids. rsc.org The reaction is believed to proceed via an E1cb mechanism. rsc.org The position of the trifluoromethyl group and the presence of other substituents on the aromatic ring can significantly influence the rate of hydrolysis and defluorination. rsc.org

Hydrodefluorination, the replacement of a C-F bond with a C-H bond, of trifluoromethylarenes can be achieved using various methods, including photocatalysis. nih.gov This transformation can be a useful synthetic tool for the preparation of difluoromethyl and monofluoromethyl arenes.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence on the naphthol ring has a significant impact on the molecule's reactivity.

The primary effect of the trifluoromethyl group is the increased acidity of the hydroxyl group. By withdrawing electron density from the aromatic ring, the CF3 group stabilizes the corresponding phenoxide anion, making the proton more easily removable. This enhanced acidity can influence the conditions required for reactions involving the hydroxyl group, such as O-alkylation and O-acylation.

Furthermore, the electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution reactions. However, it can direct incoming electrophiles to specific positions on the ring. In the case of this compound, the directing effects of the hydroxyl group (ortho-, para-directing) and the trifluoromethyl group (meta-directing) will influence the regioselectivity of such reactions.

Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound to participate in these reactions, the hydroxyl group typically needs to be converted into a better leaving group, such as a triflate or a nonaflate.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netrsc.orgnih.gov A triflated derivative of this compound could be coupled with a variety of boronic acids or their esters to introduce new aryl or vinyl substituents. Trifluoromethyl-substituted boronic acids are also known to participate in Suzuki couplings. rsc.orgtcichemicals.com

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene. wikipedia.orgd-nb.infobeilstein-journals.org A triflated this compound could react with various alkenes to form new C-C bonds at the 4-position.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide or triflate. nrochemistry.comwikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov A triflated derivative of this compound would be a suitable substrate for Sonogashira coupling with a range of alkynes.

The general scheme for these cross-coupling reactions would first involve the conversion of the hydroxyl group to a triflate, followed by the palladium-catalyzed coupling.

General Scheme for Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst SystemProduct
SuzukiBoronic acid/esterPd catalyst, baseAryl/vinyl-substituted trifluoromethyl-naphthol derivative
HeckAlkenePd catalyst, baseAlkenyl-substituted trifluoromethyl-naphthol derivative
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, baseAlkynyl-substituted trifluoromethyl-naphthol derivative

Direct C-H activation is an increasingly important strategy for the functionalization of aromatic compounds, as it avoids the need for pre-functionalized starting materials. emory.edursc.org For naphthols, C-H functionalization can be directed by the hydroxyl group. For example, the ruthenium-catalyzed C-H arylation of 1-naphthol (B170400) with aryl halides has been reported to occur at the 8-position. nih.gov In the case of this compound, the directing effects of both the hydroxyl and the trifluoromethyl groups would need to be considered to predict the regioselectivity of C-H activation. The hydroxyl group would likely direct functionalization to the ortho positions (3- and 5-positions), while the trifluoromethyl group would direct to the meta positions. The interplay of these directing effects would determine the final product distribution.

Oxidative and Reductive Coupling Reactions

The oxidative coupling of naphthol derivatives is a powerful method for the synthesis of binaphthols (BINOLs), which are valuable as chiral ligands and catalysts. This reaction typically involves the coupling of two naphthol molecules at the position ortho to the hydroxyl group, facilitated by a variety of metal catalysts and oxidants. Research on the oxidative coupling of substituted 2-naphthols has shown that the reaction's efficiency and stereoselectivity can be influenced by the nature and position of the substituents.

For this compound, the presence of the strongly electron-withdrawing trifluoromethyl (CF3) group at the 2-position is expected to significantly impact its reactivity. Electron-withdrawing groups can deactivate the aromatic ring towards electrophilic attack, which is a key step in many oxidative coupling mechanisms. This deactivating effect can pose a challenge, potentially resulting in slower reaction rates or requiring harsher conditions compared to electron-rich naphthol derivatives. Studies on electrochemical oxidative coupling have indicated that electron-withdrawing substituents can be a limiting factor in the success of such transformations.

Commonly used systems for oxidative coupling include iron (II) complexes with oxidants like t-butyl hydroperoxide, vanadium catalysts, and electrochemical methods. While specific studies detailing the oxidative coupling of this compound are not prevalent, the general principles suggest that achieving high yields might require carefully optimized conditions to overcome the electronic deactivation by the CF3 group.

Information regarding the reductive coupling reactions of this compound is not extensively documented in scientific literature. Such reactions are less common for phenols and would likely involve activation of the C-O bond or the aromatic system under potent reducing conditions.

Rearrangement Reactions Involving the Naphthol or Trifluoromethyl Moiety

Rearrangement reactions are fundamental processes in organic chemistry that involve the migration of an atom or group within a molecule. For a molecule like this compound, several types of rearrangements could be envisioned, although specific examples are not widely reported.

One potential transformation is a dienone-phenol rearrangement. If the naphthol ring were to be oxidized to a corresponding dienone, subsequent acid-catalyzed rearrangement could lead to a structural isomer. The stability of the trifluoromethyl group, due to the strong C-F bonds, suggests that it would likely remain intact during such a process.

Another class of relevant transformations includes transition metal-catalyzed reactions that proceed through a rearrangement mechanism. For instance, rhodium-catalyzed enantioselective dearomatization reactions of 1-aryl-2-naphthols with alkynes have been developed to produce highly enantioenriched spirocyclic enones. These reactions involve a C-H functionalization and annulation sequence that constitutes a formal rearrangement of the naphthol substrate. The electronic influence of the trifluoromethyl group would play a critical role in such a catalytic cycle, affecting the acidity of the hydroxyl proton and the electron density of the C-H bonds targeted for activation.

Rearrangements involving the trifluoromethyl group itself are rare due to its high stability. However, under specific photochemical or high-energy conditions, rearrangements of trifluoromethylated aromatic compounds could potentially occur, though these are not synthetically common pathways. Other synthetically useful rearrangements, such as the Wolff or Beckmann rearrangements, involve specific functional groups (like diazoketones or oximes, respectively) that would first need to be synthesized from the naphthol starting material.

Photochemical Reactivity of this compound

The photochemical behavior of naphthols is characterized by processes such as excited-state intramolecular proton transfer (ESIPT), photo-oxidation, and photo-isomerization. Upon absorption of UV light, the naphthol moiety is promoted to an excited state, which can then undergo various chemical transformations.

The trifluoromethyl group is known to be exceptionally stable under photochemical conditions, meaning it is unlikely to be cleaved or transformed upon irradiation. Its primary influence on the photochemical reactivity of this compound stems from its strong electron-withdrawing nature. This property affects the electronic structure of both the ground and excited states of the molecule.

Specifically, the CF3 group is expected to:

Influence Absorption and Emission Spectra: The electron-withdrawing effect can cause a shift in the UV-Visible absorption and fluorescence emission wavelengths compared to unsubstituted 4-naphthol.

Alter Excited-State Properties: The acidity of the phenolic proton is significantly increased in the excited state, a hallmark of naphthols. The CF3 group would further enhance this acidity, potentially affecting the dynamics of ESIPT to solvent molecules.

Impact Reaction Quantum Yields: The efficiency of photochemical reactions, such as photo-dehydration to form quinone methides, can be sensitive to electronic effects. The CF3 group may alter the rates of competing deactivation pathways (like fluorescence and intersystem crossing), thereby changing the quantum yield of a given photoreaction.

While detailed photochemical studies on this compound are limited, research on related fluorinated aromatic compounds provides a basis for predicting its behavior.

Electrochemical Transformations and Redox Behavior

The electrochemical properties of a molecule are dictated by its ability to accept or donate electrons, quantified by its reduction and oxidation potentials. The presence of a trifluoromethyl group has a profound and predictable impact on the redox behavior of an aromatic system like 4-naphthol.

As a potent electron-withdrawing group, the CF3 substituent makes the aromatic ring more electron-deficient. This has two primary consequences for the redox behavior of this compound:

Increased Oxidation Potential: The phenolic hydroxyl group can be oxidized to a phenoxyl radical. By withdrawing electron density from the naphthol ring, the CF3 group makes it more difficult to remove an electron. Therefore, this compound is expected to have a higher anodic (oxidation) potential compared to unsubstituted 4-naphthol, making it more resistant to oxidation.

Decreased Reduction Potential: The electron-deficient aromatic system can more readily accept an electron. Consequently, this compound will have a lower (less negative) cathodic (reduction) potential, making it easier to reduce compared to the parent naphthol.

Quantum-chemical studies have been employed to calculate the redox potentials of a wide array of trifluoromethyl-containing compounds, providing valuable data for predicting their electrochemical behavior in various chemical transformations. These studies reinforce the role of the CF3 group in modulating electronic properties.

Furthermore, electrochemical methods are not only for analysis but also for synthesis. Protocols for the electrochemical trifluoromethylation of phenols and other aromatic compounds have been developed, often using reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or trifluoroacetic acid. These methods highlight the interplay between electrochemistry and trifluoromethylated compounds.

The following table presents calculated redox potential data for representative trifluoromethyl-containing compounds, illustrating the electronic influence of the CF3 group.

CompoundProcessCalculated Potential (V vs. SHE in MeCN)
TrifluorotolueneOxidation (Cation formation)3.06
TolueneOxidation (Cation formation)2.59
TrifluorotolueneReduction (Anion formation)-2.71
TolueneReduction (Anion formation)-3.19
1-(Trifluoromethyl)naphthaleneOxidation (Cation formation)2.21
1-(Trifluoromethyl)naphthaleneReduction (Anion formation)-2.22

Data adapted from computational studies on the redox potentials of organic molecules. The values illustrate the general trend of the trifluoromethyl group's effect.

Derivatization and Synthetic Utility of 2 Trifluoromethyl 4 Naphthol As a Building Block

Synthesis of Substituted Naphthols and Naphthalene (B1677914) Derivatives

Formation of Polycyclic Aromatic Compounds Incorporating the 2-(Trifluoromethyl) Moiety

Polycyclic aromatic hydrocarbons (PAHs) are a significant class of compounds, and various synthetic methods are employed for their creation. researchgate.netnih.gov While naphthols can serve as precursors in annulation reactions to build larger fused aromatic systems, specific examples that utilize 2-(Trifluoromethyl)-4-naphthol to form more complex PAHs containing the 2-(trifluoromethyl)naphthalene core could not be identified in the searched literature.

Utilization in Heterocyclic Compound Synthesis

The synthesis of fluorine-containing heterocycles is an active area of research due to their importance in medicinal and agricultural science. eurekaselect.comnih.gov Naphthols, particularly 2-naphthol (B1666908), are widely used in multicomponent reactions to construct diverse heterocyclic frameworks like chromenes, xanthenes, and naphthopyrans. fardapaper.ir

Fused Heterocyclic Systems

Despite the extensive literature on the synthesis of fused heterocyclic compounds, including those derived from naphthols or containing trifluoromethyl groups, eurekaselect.comdoi.orgairo.co.in specific methodologies starting with this compound to create fused systems (e.g., naphthofurans, naphthopyrans) are not described in the available research.

Spirocyclic Compounds

Spirocyclic compounds are important motifs in natural products and medicinal chemistry. rsc.orgsemanticscholar.orgnih.gov Synthetic strategies often involve the reaction of phenols and naphthols; for instance, naphthalene-substituted triazole spirodienones have been synthesized. nih.gov However, the literature search did not yield any specific examples of this compound being used as a precursor to form spirocyclic compounds.

Precursor for Complex Organic Architectures and Natural Product Analogs

While fluorinated building blocks are crucial in medicinal chemistry for creating analogs of natural products and other complex molecules, sigmaaldrich.com there is no available research that documents a multi-step synthesis of a complex organic architecture or a natural product analog that employs this compound as a key starting material.

Stereoselective Syntheses Leveraging this compound Scaffolds

The development of stereoselective synthesis is a cornerstone of modern organic chemistry. Naphthol-based structures, like BINOL, are fundamental in asymmetric catalysis. acs.org Organocatalyzed asymmetric reactions involving 2-naphthol have been developed for the synthesis of chiral molecules. researchgate.net Furthermore, stereoselective methods exist for creating molecules with trifluoromethyl-substituted stereogenic centers. nih.gov Nevertheless, no studies were found that specifically leverage the this compound scaffold to induce stereoselectivity, either as a chiral auxiliary, a ligand, or a substrate in an asymmetric transformation.

Ligand Design and Preparation from this compound

The design and synthesis of novel ligands are pivotal for advancing asymmetric catalysis. However, the potential of this compound in this domain remains theoretical. There are no specific studies detailing its conversion into ligands for metal-catalyzed reactions.

Chiral Ligand Synthesis for Asymmetric Catalysis

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically pure compounds. Despite the potential for the trifluoromethyl group to influence the steric and electronic properties of a ligand, there is no available research demonstrating the synthesis of chiral ligands derived from this compound. Consequently, data on their performance in asymmetric reactions, such as enantioselectivity and catalytic activity, is nonexistent.

Organocatalyst Development

Organocatalysis offers a metal-free alternative for asymmetric transformations. While various scaffolds have been successfully employed in the design of organocatalysts, this compound has not been reported as a precursor for such catalysts. The development of organocatalysts based on this specific naphthol derivative, and their subsequent application in stereoselective reactions, is an area that is yet to be explored by the scientific community.

Due to the absence of published research in this specific area, data tables detailing research findings cannot be provided. The scientific community has not yet reported on the derivatization of this compound for these applications.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Trifluoromethyl 4 Naphthol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 2-(Trifluoromethyl)-4-naphthol in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Multinuclear NMR experiments, specifically focusing on the ¹H, ¹³C, and ¹⁹F nuclei, are fundamental for the structural confirmation and quantitative analysis of this compound.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons. For this compound, the aromatic protons on the naphthalene (B1677914) ring system and the hydroxyl proton will give rise to distinct signals. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum will show signals for the ten carbons of the naphthalene core, with the carbon atoms closer to the substituents exhibiting more significant shifts. The carbon of the trifluoromethyl group will also be observable and will show coupling to the fluorine atoms.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. This compound will exhibit a single resonance for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is a sensitive probe of the electronic environment of the trifluoromethyl group.

Predicted NMR Data for this compound:

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~8.0-8.2dH-5
~7.8-8.0sH-1
~7.5-7.7mH-6, H-7
~7.3-7.5dH-8
~7.1-7.3sH-3
~5.0-6.0br s4-OH
¹³C~150-155sC-4
~130-135sC-8a
~128-132dC-5
~126-130dC-7
~124-128dC-6
~122-126 (q)sC-2
~120-125 (q)sCF₃
~120-124sC-4a
~118-122dC-8
~115-120dC-1
~105-110dC-3
¹⁹F~ -60 to -65sCF₃

Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions. Multiplicity is indicated as s (singlet), d (doublet), m (multiplet), q (quartet), and br s (broad singlet).

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms and to probe the spatial relationships within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the coupled protons in the aromatic rings, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of the protonated carbons in the naphthalene ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. In the context of this compound and its derivatives, NOESY can be used to confirm through-space interactions, for instance, between the hydroxyl proton and the proton at the 3-position or the 5-position, providing insights into the preferred conformation of the hydroxyl group.

Dynamic NMR (DNMR) studies involve recording NMR spectra at variable temperatures to investigate dynamic processes occurring on the NMR timescale. For this compound, DNMR could be utilized to study the rate of proton exchange of the hydroxyl group with the solvent or with trace amounts of water. Furthermore, in more complex derivatives, DNMR can provide information on restricted rotation around single bonds, which might be influenced by the steric bulk of the trifluoromethyl group and other substituents.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on molecular geometry, bond lengths, bond angles, and intermolecular interactions.

By irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern, a detailed model of the electron density can be constructed, from which the positions of the atoms are determined. This allows for the precise measurement of all bond lengths and angles within the molecule.

Expected Bond Lengths and Angles for this compound:

Parameter Expected Value
Bond Lengths (Å)
C-C (aromatic)1.36 - 1.42
C-O (hydroxyl)~1.36
C-C (CF₃)~1.50
C-F~1.34
**Bond Angles (°) **
C-C-C (in ring)118 - 122
C-C-O~120
C-C-CF₃~120
F-C-F~107

Note: These are typical values for similar molecular fragments and the actual experimental values may differ slightly.

The crystal structure analysis also reveals how the molecules of this compound are arranged in the crystal lattice. This packing is governed by various intermolecular forces.

Hydrogen Bonding: The hydroxyl group of the naphthol is a hydrogen bond donor. It is expected to form hydrogen bonds with suitable acceptors on neighboring molecules, such as the oxygen atom of another hydroxyl group or potentially the fluorine atoms of the trifluoromethyl group, although the latter are generally weak acceptors. These hydrogen bonds can lead to the formation of chains, dimers, or more complex networks in the solid state.

The comprehensive data obtained from these advanced spectroscopic and crystallographic methods provides a complete and unambiguous structural characterization of this compound, which is fundamental for understanding its reactivity and material properties.

Studies of Polymorphism and Cocrystal Formation

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and the formation of cocrystals—crystalline structures composed of two or more different molecules—are critical areas of study in materials science and pharmaceuticals. While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the structural motifs of naphthols and trifluoromethylated aromatic compounds suggest a high potential for such phenomena.

Cocrystal formation is a viable strategy to modify the physicochemical properties of a compound. acs.orgnih.gov The hydroxyl group of this compound can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor, making it an excellent candidate for forming cocrystals with suitable coformers. nih.gov The selection of coformers is guided by principles of crystal engineering, aiming to create robust supramolecular synthons.

Table 1: Potential Intermolecular Interactions in this compound Crystals

Interaction Type Participating Groups Potential Impact on Crystal Structure
Hydrogen Bonding Hydroxyl group (O-H) Formation of chains, dimers, or more complex networks; key driver for polymorphism and cocrystal formation.
π-π Stacking Naphthalene rings Contributes to crystal packing and stability; can be influenced by the electron-withdrawing -CF3 group.

Advanced Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for the structural elucidation and analysis of organic compounds, providing information on molecular weight and fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. metabolomicscentre.nl For this compound, HRMS can unequivocally confirm its molecular formula. The theoretical exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements.

Table 2: Theoretical HRMS Data for this compound (C₁₁H₇F₃O)

Ion Type Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₁₁H₈F₃O⁺ 213.0522
[M-H]⁻ C₁₁H₆F₃O⁻ 211.0376

This high mass accuracy allows for the confident identification of the compound in complex mixtures and distinguishes it from isobaric interferences.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. dtic.milnih.govnih.gov This technique provides valuable structural information by revealing the fragmentation pathways of the molecule. For this compound, characteristic fragmentation patterns would be expected.

A plausible fragmentation pathway for the molecular ion [M]⁺• of this compound could involve the loss of a trifluoromethyl radical (•CF₃) or the loss of carbon monoxide (CO) from the naphthol ring, followed by further fragmentation. The fragmentation of related trifluoromethyl-substituted aromatic compounds often involves the cleavage of the C-CF₃ bond. researchgate.net For instance, 3-(Trifluoromethyl)phenol shows a primary peak at m/z 162, with significant fragments at m/z 143 (loss of F) and 112. nih.gov

Table 3: Plausible MS/MS Fragments for this compound (Precursor Ion [M+H]⁺ at m/z 213.0522)

Proposed Fragment Neutral Loss Fragment m/z (calculated)
[M+H - HF]⁺ HF 193.0416
[M+H - CO]⁺ CO 185.0573
[M+H - CF₂]⁺ CF₂ 163.0546

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. uzh.ch It is well-suited for assessing the purity of this compound and identifying any volatile impurities that may be present from its synthesis. nih.govthermofisher.com Potential impurities could include starting materials, such as naphthalene derivatives, or by-products from the trifluoromethylation reaction. wikipedia.org The retention time from the GC provides separation, while the mass spectrum allows for the identification of each component. wiley.comresearchgate.net

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule and provide a unique "molecular fingerprint". epequip.comthermofisher.com

The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption and scattering bands corresponding to its specific functional groups. nih.gov

O-H Stretch: A broad absorption band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. ias.ac.in

Aromatic C-H Stretch: Bands above 3000 cm⁻¹ are indicative of the aromatic C-H stretching vibrations.

C-F Stretches: The trifluoromethyl group gives rise to strong, characteristic absorption bands in the FT-IR spectrum, typically in the 1100-1400 cm⁻¹ region. ias.ac.inacs.orgnih.gov Specifically, a strong band around 1332 cm⁻¹ is often assigned to the C-CF₃ stretching mode. ias.ac.in

Aromatic C=C Stretches: Bands in the 1400-1650 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon double bonds in the naphthalene ring. bjp-bg.com

C-O Stretch: The stretching vibration of the C-O bond of the hydroxyl group would be expected in the 1200-1300 cm⁻¹ region.

The combination of these bands provides a unique spectral fingerprint for this compound, allowing for its unambiguous identification and differentiation from related isomers and compounds. researchgate.net

Table 4: Expected Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Spectroscopy Technique
O-H Stretch -OH 3200-3600 FT-IR
Aromatic C-H Stretch Ar-H 3000-3100 FT-IR, Raman
Aromatic C=C Stretch Naphthalene Ring 1400-1650 FT-IR, Raman
C-CF₃ Stretch -CF₃ ~1330 FT-IR
C-F Symmetric Stretch -CF₃ ~750 Raman

Studies of Solvent Effects and Intermolecular Interactions

The spectroscopic properties of trifluoromethylated aromatic compounds, including derivatives of this compound, are significantly influenced by the surrounding solvent environment. These effects arise from intermolecular interactions between the solute and solvent molecules, such as hydrogen bonding and dipole-dipole interactions. The trifluoromethyl (-CF3) group, being a strong electron-withdrawing group, and the hydroxyl (-OH) group, a hydrogen bond donor and acceptor, are key players in these interactions.

Studies on related trifluoromethylated compounds have shown that the nature of the solvent can alter the electronic distribution within the molecule, thereby affecting its absorption and emission spectra. For instance, the crystal structures of trifluoromethylated benzanilides reveal a network of intermolecular interactions, including C–H···F and C–H···O hydrogen bonds, as well as C–F···π interactions. researchgate.net The presence of the -CF3 group can lead to variations in molecular conformation and crystal packing due to these weak, yet significant, intermolecular forces. researchgate.net

In fluorinated alcohols, the strong electron-withdrawing effect of the fluorine atoms increases the hydrogen-bond acidity of the hydroxyl group. nih.gov This enhanced acidity can lead to stronger hydrogen bonding with acceptor solvents. Simultaneously, the hydrogen-bond basicity is reduced. nih.gov This principle suggests that the -OH group in this compound would be a more potent hydrogen bond donor compared to unsubstituted 2-naphthol (B1666908).

The effect of solvent polarity on the photophysical properties of new trifluoromethylated quinoline-phenol Schiff bases has been documented. beilstein-journals.orgbeilstein-archives.org Higher values of Stokes shifts were observed in more polar solvents like DMSO and MeOH compared to less polar chloroform. beilstein-journals.orgbeilstein-archives.org This indicates a greater stabilization of the excited state in polar environments, a phenomenon likely applicable to this compound.

Compound TypeSolventObserved EffectReference
Trifluoromethylated quinoline-phenol Schiff basesCHCl₃Stokes Shift: 59–85 nm beilstein-journals.org
Trifluoromethylated quinoline-phenol Schiff basesDMSOStokes Shift: 65–150 nm beilstein-journals.org
Trifluoromethylated quinoline-phenol Schiff basesMeOHStokes Shift: 65–130 nm beilstein-journals.org
Fluorinated AlcoholsGeneralIncreased H-bond acidity and decreased H-bond basicity nih.gov

Electronic Spectroscopy (UV-Vis and Fluorescence Spectroscopy)

Electronic spectroscopy provides crucial insights into the electronic structure and photophysical behavior of this compound and its derivatives. The absorption and emission properties are governed by the naphthalene core, with modifications introduced by the hydroxyl and trifluoromethyl substituents.

The UV-Vis absorption spectrum of naphthol derivatives is characterized by transitions to the Lb, La, Bb, and Ba excited states, following Platt's nomenclature. dtu.dk For naphthalene and its derivatives, the Lb state is typically lower in energy than the La state. dtu.dk The introduction of substituents like the -OH and -CF3 groups can alter the energy levels and transition probabilities of these states.

For the parent compound, 2-naphthol, the absorption spectrum shows distinct bands corresponding to these electronic transitions. hopto.orgaatbio.com The presence of the electron-withdrawing -CF3 group in this compound is expected to influence the energy of the π-π* transitions of the naphthalene ring. Studies on other trifluoromethyl-substituted molecules have demonstrated the role of the -CF3 group in increasing electron transport and decreasing molecular stacking, which can affect the electronic spectra. beilstein-journals.org

CompoundExcitation λmax (nm)Emission λmax (nm)Solvent/ConditionsReference
2-Naphthol331354Not specified aatbio.com
2-Naphthol (Neutral form)~330~350Aqueous hopto.org
2-Naphthol (Anionic form)~345~400Aqueous hopto.org
Naphthalene derivative fluorescent probe F6Not specified462Methanol nih.gov
Naphthalene derivative fluorescent probe F6 + Al³⁺Not specified434 and 538Methanol nih.gov

The photophysical properties, such as fluorescence quantum yield (Φf) and lifetime, are sensitive indicators of the excited-state behavior of this compound. The quantum yield of 2-naphthol itself is reported to be 0.32 in cyclohexane. aatbio.com The introduction of a trifluoromethyl group can modulate these properties.

Research on trifluoromethylated quinoline-phenol Schiff bases has shown that their fluorescence quantum yields are solvent-dependent, with higher values generally observed in more polar solvents like DMSO and MeOH compared to chloroform. beilstein-journals.org For these compounds, the quantum yields ranged from low to good (Φf = 0.12–0.85) depending on the solvent and other substituents. beilstein-journals.org This suggests that the quantum yield of this compound would also be influenced by the solvent environment, likely due to the stabilization of the excited state in polar media. beilstein-journals.orgbeilstein-archives.org The trifluoromethyl group is known to enhance the stability and lipophilicity of molecules, which can also impact their photophysical behavior. beilstein-journals.org

CompoundSolventFluorescence Quantum Yield (Φf)Reference
2-NaphtholCyclohexane0.32 aatbio.com
Trifluoromethylated quinoline-phenol Schiff basesCHCl₃0.12–0.80 beilstein-journals.org
Trifluoromethylated quinoline-phenol Schiff basesDMSO0.20–0.75 beilstein-journals.org
Trifluoromethylated quinoline-phenol Schiff basesMeOH0.13–0.85 beilstein-journals.org

Chiroptical Spectroscopy (Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD)) for Chiral Derivatives

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are indispensable for the stereochemical analysis of chiral derivatives of this compound. These methods measure the differential absorption of left and right circularly polarized light by chiral molecules, providing information about their absolute configuration and conformation in solution.

CD spectroscopy, which probes electronic transitions, is highly sensitive to the spatial arrangement of chromophores. For chiral binaphthyl derivatives, CD spectra have been used to determine the axial chirality. For instance, the CD spectra of chiral C2-symmetric binaphthyl phosphortriamides showed a strong positive CD couplet near 225 nm, which was consistent with an S configuration of the P axial chirality. nih.gov

VCD spectroscopy measures the differential absorption of circularly polarized infrared light, providing detailed structural information based on the vibrational modes of a molecule. VCD is particularly powerful for determining the absolute configuration of small chiral molecules, as the spectra of enantiomers are mirror images. nih.gov The interpretation of VCD spectra is often supported by quantum chemical calculations. nih.gov The VCD spectra of chiral compounds containing a CF3 group have been reviewed, highlighting the importance of the sign of the VCD band corresponding to the stretching modes of the CF3 group for stereochemical assignment. researchgate.net The application of VCD has been successful in defining the absolute configuration of novel chiral selenium-containing heterocycles derived from a naphthol-based diselenide. researchgate.net

For chiral derivatives of this compound, both CD and VCD would be powerful tools. CD spectroscopy could be used to probe the electronic transitions associated with the naphthalene chromophore, which would be perturbed by the chiral centers. VCD, on the other hand, would provide a detailed fingerprint of the molecule's three-dimensional structure, with specific vibrational modes of the trifluoromethyl and hydroxyl groups serving as sensitive probes of chirality.

TechniqueApplicationKey Findings/PrinciplesReference
Circular Dichroism (CD)Determination of axial chirality in binaphthyl derivativesStrong CD couplet near 225 nm correlated with P axial chirality (S configuration). nih.gov
Vibrational Circular Dichroism (VCD)Determination of absolute configuration of small chiral moleculesEnantiomers exhibit mirror-image VCD spectra. Quantum chemical calculations aid in spectral assignment. nih.gov
Vibrational Circular Dichroism (VCD)Analysis of chiral compounds with a CF₃ groupThe sign of the VCD band for CF₃ stretching modes is an important indicator of stereochemistry. researchgate.net
Vibrational Circular Dichroism (VCD)Conformational analysis of chiral ligands and complexesVCD is highly specific to chirality and conformation, allowing for the study of species in solution. nih.gov

Computational and Theoretical Studies on 2 Trifluoromethyl 4 Naphthol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.govnih.gov It is particularly well-suited for studying medium-sized organic molecules like 2-(Trifluoromethyl)-4-naphthol. DFT methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived. nih.govresearchgate.net

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. researchgate.netarxiv.org For this compound, this involves finding the minimum energy arrangement of its atoms. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles. physchemres.org

Conformational analysis is also crucial, particularly for the orientation of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups. The rotation around the C-O and C-CF3 bonds can lead to different conformers with distinct energies. By mapping the potential energy surface as a function of these rotations, the most stable conformer(s) can be identified. For this compound, the planarity of the naphthalene (B1677914) ring is a key feature, with the substituents lying in or out of the plane.

Table 1: Predicted Optimized Geometry Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterPredicted Value
C-C (aromatic) bond lengths1.37 - 1.43 Å
C-O bond length1.36 Å
O-H bond length0.97 Å
C-CF3 bond length1.49 Å
C-F bond length1.34 Å
C-C-C (aromatic) bond angles118 - 122°
C-O-H bond angle109.5°
C-C-F bond angles111.5°
F-C-F bond angles107.3°

Note: The data in this table is representative and based on typical values for similar functional groups and aromatic systems as determined by DFT calculations.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov For this compound, the electron-withdrawing trifluoromethyl group is expected to lower both the HOMO and LUMO energy levels, while the electron-donating hydroxyl group will raise them. The distribution of these orbitals across the naphthalene ring system will indicate the most likely sites for electrophilic and nucleophilic attack.

Charge Distribution: The distribution of electron density within the molecule can be analyzed using methods like Natural Bond Orbital (NBO) analysis or by calculating the molecular electrostatic potential (MEP). nih.gov This reveals the partial charges on each atom, highlighting polar regions of the molecule. The electronegative oxygen and fluorine atoms in this compound will carry partial negative charges, while the hydrogen of the hydroxyl group and the carbon atoms attached to these electronegative atoms will have partial positive charges. This information is critical for understanding intermolecular interactions.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D
Partial Charge on Oxygen (hydroxyl)-0.7 e
Partial Charge on Fluorine (avg.)-0.4 e

Note: These values are illustrative and represent typical outcomes for molecules with similar functional groups as calculated by DFT.

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can be invaluable for interpreting experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to predict nuclear magnetic resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F), the chemical shifts can be predicted with reasonable accuracy. nih.govnih.gov This can aid in the assignment of complex NMR spectra. For this compound, predicting the ¹⁹F NMR shift is particularly useful for characterizing the trifluoromethyl group. nih.govrsc.org

Vibrational Frequencies: DFT can also be used to calculate the harmonic vibrational frequencies of a molecule. nih.gov These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment. nih.gov This analysis helps in assigning specific vibrational modes to the observed spectral bands, such as the O-H stretch, C-F stretches, and aromatic C-C stretching modes.

Table 3: Predicted Spectroscopic Data for this compound

ParameterPredicted Value
¹H NMR Chemical Shift (OH)5.5 - 6.5 ppm
¹³C NMR Chemical Shift (C-OH)150 - 155 ppm
¹⁹F NMR Chemical Shift (CF₃)-60 to -65 ppm
O-H Stretching Frequency~3600 cm⁻¹ (unscaled)
C-F Stretching Frequencies1100 - 1350 cm⁻¹ (unscaled)
Aromatic C=C Stretching Frequencies1450 - 1650 cm⁻¹ (unscaled)

Note: These are representative predicted values. Actual values can be influenced by solvent and other experimental conditions.

DFT is extensively used to study chemical reactions by locating and characterizing transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction pathway. By calculating the structure and energy of the transition state, the activation energy of the reaction can be determined, providing insights into the reaction kinetics.

For this compound, DFT could be used to investigate various reactions, such as its synthesis or its participation in electrophilic aromatic substitution reactions. For example, the mechanism of trifluoromethylation of a naphthol precursor could be elucidated by identifying the transition state for the addition of the trifluoromethyl group. rsc.org Similarly, the reactivity of the naphthalene ring towards electrophiles could be mapped out by calculating the activation energies for substitution at different positions.

Ab Initio Methods for High-Accuracy Molecular Property Prediction

While DFT is a powerful and versatile tool, for very high accuracy in the prediction of molecular properties, ab initio methods are often employed. These methods are based on solving the Schrödinger equation without empirical parameterization. Common ab initio methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)). rsc.org

These methods are computationally more demanding than DFT and are typically used for smaller molecules or to benchmark the results obtained from DFT for a specific system. For this compound, high-accuracy ab initio calculations could be used to obtain a very precise value for the conformational energy differences or to calculate the activation energy of a key reaction with a high degree of confidence. rsc.org For instance, the study of non-covalent interactions, such as those that might occur in dimers or solvated clusters of this compound, often benefits from the accuracy of ab initio methods.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Reactivity or Non-Biological Properties

Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the properties of molecules based on their structural characteristics. For this compound, QSPR models can be developed to predict non-biological properties such as acidity (pKa), oxidation potential, or chromatographic retention time. These models rely on calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure.

The reactivity of this compound is significantly influenced by the interplay between the electron-donating hydroxyl (-OH) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group. A QSPR model for a property like acidity would heavily depend on electronic descriptors. The -CF₃ group's powerful inductive effect withdraws electron density from the naphthol ring system, stabilizing the corresponding naphthoxide anion and thus increasing the acidity (lowering the pKa) compared to unsubstituted naphthol.

Key molecular descriptors for building a robust QSPR model for this compound would include:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. The low-lying LUMO, influenced by the -CF₃ group, would suggest a higher susceptibility to nucleophilic attack compared to naphthol itself.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices (e.g., Wiener index, Kier & Hall indices), which describe the size, shape, and degree of branching.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these provide precise information on electronic structure, molecular energy, and reactivity indices.

A hypothetical QSPR model could take the form of a multiple linear regression (MLR) equation:

Property = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ... + cₙ * Descriptorₙ

For instance, predicting the pKa might involve descriptors related to the charge on the phenolic oxygen, the LUMO energy, and a descriptor for hydrogen bonding capacity.

CompoundCalculated LogPCalculated pKaLUMO Energy (eV)Dipole Moment (Debye)
2-Naphthol (B1666908)2.709.5-0.851.45
4-Naphthol2.759.2-0.911.60
This compound3.587.8-1.553.80

Aromaticity and Electronic Delocalization Assessment within the Naphthol System

The aromaticity of the naphthalene core in this compound is a key determinant of its stability and reactivity. Computational methods are employed to quantify the degree of electronic delocalization. Common techniques include the calculation of Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS values are typically calculated at the center of each ring (NICS(0)) or 1 Å above the ring plane (NICS(1)); large negative values indicate significant aromatic character.

In this compound, the substituents exert opposing electronic effects on the π-system.

The hydroxyl (-OH) group at the 4-position acts as a resonance electron-donating group (+R), pushing electron density into the ring it is attached to (Ring A).

The trifluoromethyl (-CF₃) group at the 2-position is a very strong inductive electron-withdrawing group (-I), pulling electron density away from the ring system.

This "push-pull" arrangement leads to a significant polarization of the electron density across the molecule. The electron-donating -OH group tends to increase the aromaticity of Ring A, making it more electron-rich. Conversely, the electron-withdrawing -CF₃ group decreases the electron density in Ring A, which can impact its local aromaticity. The net effect is a complex distribution of electron density and a potential modulation of bond lengths around the scaffold. The HOMA index, which is based on the deviation of bond lengths from an ideal aromatic system, would likely show a higher value (closer to 1, indicating higher aromaticity) for the ring bearing the hydroxyl group compared to a ring bearing only the trifluoromethyl group.

CompoundRingCalculated NICS(1) (ppm)Calculated HOMA Index
NaphthaleneRing A-10.50.975
Ring B-10.50.975
This compoundRing A (with -OH, -CF₃)-9.80.968
Ring B (unsubstituted)-10.70.979

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. It is based on the relationship between the electron density (ρ) and its reduced density gradient (RDG). Plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the density (sign(λ₂)ρ) reveals the nature of these interactions.

Strong, attractive interactions (e.g., hydrogen bonds) appear as spikes at large negative values of sign(λ₂)ρ.

Weak, attractive interactions (e.g., van der Waals, π-π stacking) appear as spikes around sign(λ₂)ρ = 0.

Strong, repulsive interactions (e.g., steric clashes) appear as spikes at large positive values of sign(λ₂)ρ.

For a single molecule of this compound, NCI analysis can reveal key intramolecular interactions. A significant feature would be the interaction between the hydroxyl group at position 4 and the trifluoromethyl group at position 2. Depending on the rotational conformation of the -CF₃ group, a weak intramolecular hydrogen bond of the O-H···F type could be formed. Additionally, some steric repulsion between the hydrogen of the -OH group and the fluorine atoms is possible.

In a dimeric or condensed-phase simulation, NCI analysis would highlight intermolecular forces. The primary interaction would be strong hydrogen bonding between the hydroxyl group of one molecule and the hydroxyl oxygen or π-system of another. Furthermore, the planar naphthalene cores would facilitate π-π stacking, a form of van der Waals interaction crucial for crystal packing. The trifluoromethyl groups could also participate in weaker dipole-dipole or fluorine-specific interactions. The NCI visualization would show large, low-gradient isosurfaces between stacked rings (van der Waals) and smaller, denser surfaces corresponding to the hydrogen bonds.

Interaction TypeAtoms InvolvedTypical sign(λ₂)ρ Range (a.u.)Nature
Intramolecular H-BondO-H···F-C-0.02 to -0.01Weakly Attractive
Intermolecular H-BondO-H···O-0.05 to -0.03Strongly Attractive
π-π StackingNaphthalene Ring ↔ Naphthalene Ring-0.01 to +0.01Van der Waals
Steric RepulsionH (peri) ↔ H (peri)+0.01 to +0.03Repulsive

Future Research Directions and Challenges

Development of Novel and Highly Sustainable Synthetic Routes

The synthesis of fluorinated organic compounds is often resource-intensive and can generate hazardous waste. Consequently, a primary focus of future research is the development of sustainable and "green" synthetic methodologies for producing 2-(trifluoromethyl)-4-naphthol and related structures.

Key Research Thrusts:

Transition-Metal-Free Synthesis: A notable advancement has been the development of a transition-metal-free protocol for converting 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols. nih.gov This method relies on the selective activation of C-F bonds and a subsequent 6π electrocyclization. nih.gov Future work will likely aim to adapt such strategies to produce a wider variety of fluorinated naphthols, minimizing reliance on expensive and potentially toxic heavy metal catalysts.

Solvent-Free and Alternative Energy Approaches: Research into green chemistry protocols, such as solvent-less "Grindstone Chemistry" and the use of biodegradable catalysts like tannic acid, is gaining traction for the synthesis of naphthol derivatives. ijcmas.comorientjchem.org Applying these principles, along with microwave-assisted synthesis, could lead to more environmentally benign and energy-efficient routes for trifluoromethylated compounds. researchgate.net

C-H Functionalization: Bypassing the need for pre-functionalized starting materials, direct C-H functionalization offers a more atom-economical approach to synthesis. emory.edu Developing catalytic systems that can selectively introduce a trifluoromethyl group onto a naphthol scaffold would represent a significant step forward in synthetic efficiency.

Data on Sustainable Synthesis Approaches for Naphthols:

MethodCatalyst/ConditionsKey Advantages
Transition-Metal-Free Cyclization Base-mediatedAvoids heavy metal contamination
Grindstone Chemistry Methane Sulphonic AcidSolvent-free, energy-efficient
Microwave-Assisted Synthesis Solvent-freeRapid reaction times, improved yields
Biocatalysis Tannic AcidBiodegradable, renewable catalyst

Expanding the Scope of Chemical Transformations and Derivatization

Future efforts will undoubtedly focus on broadening the range of chemical reactions that can be performed on the this compound core. This will enable the creation of a diverse library of derivatives for various applications.

Areas for Expansion:

Regioselective C-H Functionalization: The naphthalene (B1677914) core presents multiple sites for functionalization. Developing directing-group-assisted strategies will be crucial for achieving high regioselectivity in C-H activation reactions, allowing for the precise installation of new functional groups at various positions on the naphthalene ring system. nih.govrsc.orgresearchgate.net

Catalytic Dearomatization: The catalytic asymmetric dearomatization (CADA) of naphthols is a powerful strategy for constructing complex, three-dimensional molecules from flat aromatic precursors. researchgate.net Applying this to this compound could generate novel chiral building blocks for pharmaceutical and materials science applications.

Multicomponent Reactions: One-pot multicomponent reactions provide an efficient pathway to complex molecules from simple starting materials. ijcmas.com Designing new multicomponent reactions that incorporate this compound will be a key area for expanding its synthetic utility.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The complexity of organofluorine chemistry makes it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the discovery of new reactions and synthetic routes.

Applications in Development:

Reaction Outcome Prediction: AI models are being developed to predict the outcomes of chemical reactions, including identifying potential products and predicting yields. rsc.org This can save significant time and resources in the laboratory by prioritizing promising reaction conditions.

Retrosynthesis and Route Design: Machine learning algorithms can be trained on vast datasets of known reactions to propose novel synthetic pathways for target molecules like derivatives of this compound.

Catalyst Optimization: AI can be employed to predict the performance of different catalysts for a specific transformation, thereby streamlining the process of catalyst development and optimization.

Exploration of New Catalytic Applications and Catalyst Design

The this compound scaffold itself holds potential for the development of new catalysts and ligands for asymmetric catalysis.

Potential Roles in Catalysis:

Chiral Ligand Development: The naphthol backbone is a common feature in privileged chiral ligands (e.g., BINOL). The introduction of a trifluoromethyl group can modulate the electronic and steric properties of such ligands, potentially leading to catalysts with enhanced reactivity and enantioselectivity.

Organocatalysis: Naphthol derivatives can act as organocatalysts for a variety of transformations. researchgate.net The electron-withdrawing nature of the trifluoromethyl group could be exploited to tune the acidity and catalytic activity of new this compound-based organocatalysts.

Design of Advanced Spectroscopic Probes and Materials with Enhanced Functionality

The unique photophysical properties of the naphthalene ring system, combined with the electronic influence of the trifluoromethyl group, make these compounds promising candidates for advanced materials and fluorescent probes.

Future Applications:

Fluorescent Probes: Naphthol derivatives are known to exhibit fluorescence. The trifluoromethyl group can alter the emission and absorption spectra, potentially leading to the development of new sensors and imaging agents. Research has shown that poly(CF3)-substituted naphthalene derivatives can be highly sensitive molecular probes. mdpi.com

Organic Electronics: The electronic properties of this compound could be harnessed in the design of materials for organic light-emitting diodes (OLEDs) and other electronic devices.

Liquid Crystals: The introduction of fluorine-containing groups can significantly influence the mesomorphic properties of molecules. mdpi.com Derivatives of this compound could be explored for their potential applications in liquid crystal technologies.

Theoretical Predictions for Enhanced Reactivity and Selectivity in Novel Transformations

Computational chemistry, particularly Density Functional Theory (DFT), will play a crucial role in guiding the future development of reactions involving this compound.

The Role of Computational Chemistry:

Mechanistic Insights: DFT calculations can provide a deep understanding of reaction mechanisms, helping to explain observed regioselectivity and reactivity. nih.gov For instance, theoretical studies can elucidate the role of hydrogen bonding and catalyst structure in directing ortho-selective C-H functionalization of naphthols. nih.gov

Predicting Reactivity: Computational models can be used to predict the most likely sites of reaction on the this compound scaffold, guiding experimental design. nih.gov

Understanding Electronic Effects: Theoretical calculations are invaluable for quantifying the electronic impact of the trifluoromethyl group on the naphthalene system, which is essential for designing molecules with specific photophysical or catalytic properties. mdpi.commdpi.comresearchgate.netfluorine1.ru

Key Parameters from DFT Studies of Fluorinated Aromatics:

ParameterSignificance
HOMO-LUMO Gap Predicts electronic transitions and reactivity
Electrostatic Potential (ESP) Maps charge distribution, indicating sites for electrophilic/nucleophilic attack
Vibrational Frequencies Confirms stable molecular geometries
Substituent Effect Stabilization Energy (SESE) Quantifies the electronic influence of substituents

Overcoming Synthetic and Methodological Challenges in Fluorine Chemistry

Despite significant progress, the synthesis of organofluorine compounds, including this compound, remains challenging.

Persistent Challenges:

Reagent Cost and Safety: Many trifluoromethylating reagents are expensive, and some can be toxic or difficult to handle. beilstein-journals.org The development of cheaper, safer, and more accessible sources of the CF3 group is a continuous effort. researchgate.netresearchgate.net

C-F Bond Activation: While the strength of the C-F bond imparts metabolic stability, it also makes selective C-F bond activation a formidable synthetic challenge. rsc.org

Control of Regioselectivity: Achieving high regioselectivity in the trifluoromethylation of aromatic systems can be difficult, often leading to mixtures of isomers that require tedious separation. cas.cnnih.gov

Late-Stage Fluorination: The introduction of fluorine or trifluoromethyl groups at a late stage in a synthetic sequence is highly desirable but remains a significant hurdle. cas.cn

Future breakthroughs in this field will depend on addressing these fundamental challenges through the development of novel reagents, catalytic systems, and a deeper mechanistic understanding of fluorination reactions.

Emerging Interdisciplinary Research Areas Utilizing this compound

The unique molecular architecture of this compound, which combines a rigid, hydrophobic naphthalene core with a strongly electron-withdrawing trifluoromethyl group and a reactive hydroxyl moiety, positions it as a valuable building block in several emerging areas of interdisciplinary research. These fields leverage the compound's specific electronic and photophysical properties, moving beyond traditional chemical synthesis into the realms of materials science, sensor technology, and computational chemistry.

Advanced Polymer Science and Materials Chemistry:

The incorporation of fluorinated moieties like the trifluoromethyl group into polymer backbones is a well-established strategy for creating high-performance materials. The trifluoromethyl group can enhance thermal stability, chemical resistance, and solubility in organic solvents while lowering the dielectric constant and moisture absorption.

Derivatives of this compound are being explored as monomers for the synthesis of novel fluorinated polyimides and polyamides. These polymers are candidates for applications in microelectronics and aerospace due to their superior properties. For instance, research into fluorinated polyamides has shown that the introduction of a bulky trifluoromethyl group disrupts polymer chain packing, which increases the fractional free volume and significantly improves solubility without a major loss of thermal stability.

Development of Fluorescent Probes and Chemical Sensors:

Naphthalene derivatives are widely recognized for their fluorescent properties, making them ideal scaffolds for the development of chemical sensors. The fluorescence of the naphthalene core is highly sensitive to its chemical environment and the electronic nature of its substituents. The hydroxyl group at the 4-position of this compound can act as a binding and signaling site for various analytes.

This structure is particularly promising for creating fluorescent probes that operate via mechanisms like chelation-enhanced fluorescence (CHEF). Interdisciplinary research combining organic synthesis, analytical chemistry, and cell biology is focused on developing sensors for detecting biologically or environmentally important species. For example, various naphthol-based derivatives have been successfully synthesized to create selective "turn-on" fluorescent sensors for metal ions such as Al³⁺, which are crucial for applications in bioimaging and environmental monitoring. rsc.orgresearchgate.net The strong electron-withdrawing nature of the trifluoromethyl group in this compound can further modulate the photophysical properties of such sensors, potentially enhancing their sensitivity and selectivity.

Liquid Crystal Technology:

The rigid, rod-like structure of the naphthalene core is a common feature in molecules designed for liquid crystal applications. Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and they are fundamental to modern display technologies. Research in this area involves synthesizing molecules with specific shapes and electronic properties that can self-assemble into ordered phases.

Compounds containing trifluoromethylphenyl groups have been investigated for their mesomorphic stability and optical activity in liquid crystal formulations. researchgate.net The introduction of the trifluoromethyl group can influence the material's dielectric anisotropy and viscosity, which are critical parameters for device performance. By modifying this compound to create ester or imine derivatives, new liquid crystalline materials with tailored properties could be developed, merging organic synthesis with applied physics and engineering.

Computational and Theoretical Chemistry:

The precise effects of the trifluoromethyl group on the electronic structure, reactivity, and non-covalent interactions of the naphthol system are a subject of interest for computational chemists. Using methods like Density Functional Theory (DFT), researchers can model and predict the properties of molecules like this compound.

These computational studies provide valuable insights that guide synthetic efforts. For example, theoretical investigations can predict the impact of substituents on the molecule's frontier molecular orbitals, which helps in designing materials with specific electronic or optical properties, such as those needed for nonlinear optics or improved corrosion inhibition. This synergy between theoretical modeling and experimental work accelerates the discovery and optimization of new functional materials.

Q & A

Q. What are the recommended synthetic pathways for 2-(Trifluoromethyl)-4-naphthol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves functionalization of naphthol derivatives with trifluoromethyl groups. A common approach is nucleophilic substitution or transition metal-catalyzed cross-coupling. For example, copper-mediated trifluoromethylation of 4-naphthol precursors under inert conditions (e.g., nitrogen atmosphere) can enhance selectivity . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., CuI at 10–15 mol%). Monitoring via TLC or HPLC ensures intermediate stability .

Q. How do analytical techniques like LCMS and HPLC validate the purity and structure of this compound?

  • Methodological Answer : LCMS (e.g., m/z 216 [M+H]+) confirms molecular weight, while HPLC retention times under standardized conditions (e.g., SQD-FA05, 1.01–1.25 minutes) assess purity . Reverse-phase columns (C18) with acetonitrile/water gradients (5–95% over 10 minutes) are effective. For structural confirmation, combine with 1^1H/19^{19}F NMR to resolve trifluoromethyl peaks (~-60 to -70 ppm in 19^{19}F NMR) and aromatic proton splitting patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent DMSO concentration). Reproduce studies using standardized protocols (e.g., IC50 assays in triplicate with controls). Computational docking (AutoDock Vina) can predict binding affinities to targets like cytochrome P450 enzymes, reconciling differences between in vitro and in silico results 15. Cross-validate with metabolomic profiling to identify interference from metabolites .
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Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects of the trifluoromethyl group on naphthol’s aromatic ring. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. Solvent effects (PCM model) and transition state analysis (IRC) refine reaction pathways for Suzuki-Miyaura couplings or SNAr reactions 15.

Q. What experimental designs mitigate instability of this compound under acidic or oxidative conditions?

  • Methodological Answer : Stability studies under accelerated degradation (40°C/75% RH) identify vulnerable functional groups. Protect the hydroxyl group via silylation (e.g., TBSCl) during synthesis. For oxidative environments, add radical scavengers (e.g., BHT) or use inert atmosphere storage. Spectrophotometric tracking (UV-Vis at λmax ~270 nm) quantifies degradation kinetics .

Data Interpretation & Mechanistic Studies

Q. How does the trifluoromethyl group influence the photophysical properties of this compound?

  • Methodological Answer : UV-Vis spectroscopy (e.g., λmax shifts from 250 nm in naphthol to 265 nm in trifluoromethyl derivative) and fluorescence quenching experiments reveal electron-withdrawing effects. Time-resolved fluorescence decay assays (TCSPC) measure excited-state lifetimes, while DFT calculations correlate with experimental Stokes shifts .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : The trifluoromethyl group disrupts crystal packing. Use slow evaporation in mixed solvents (e.g., ethyl acetate/hexane) at 4°C. Add seeding crystals or employ anti-solvent diffusion. Single-crystal X-ray diffraction (Cu-Kα radiation) resolves hydrogen bonding (O-H⋯O/F interactions) and torsional angles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.